3-(2-Acetoxyphenyl)-2-methyl-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

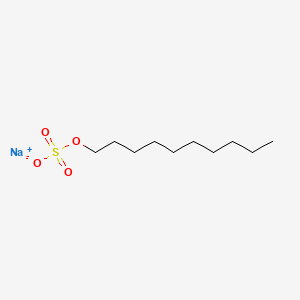

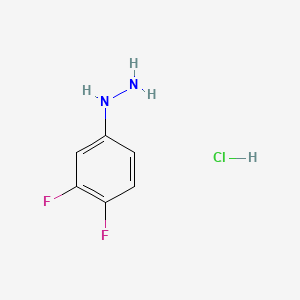

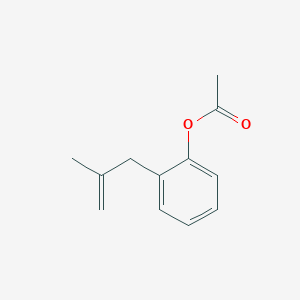

3-(2-Acetoxyphenyl)-2-methyl-1-propene is a chemical compound with the linear formula C12H14O2 . It has a molecular weight of 190.24 . The compound appears as a light yellow oil .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel anhydride derivative, 3-acetoxy-2-methylbenzoic anhydride (AMA), was obtained from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . Another study reported the synthesis of novel benzamide compounds starting from 3-acetoxy-2-methylbenzoic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For example, a novel 3-acetoxy-2-methylbenzoic anhydride compound was investigated by elemental analysis, FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography . The X-ray findings showed that the molecule has a nearly planar shape .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the carboxylic anhydride series, which includes compounds like 3-acetoxy-2-methylbenzoic anhydride, is a very diverse class of organic compounds that serve both as a precursor for the synthesis of esters, amides, drugs, and peptides and as a versatile reagent for numerous reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 3-(2-Acetoxyphenyl)-2-methyl-1-propene appears as a light yellow oil .Wissenschaftliche Forschungsanwendungen

Annulation and Synthesis

- 3-Phenylthio-2-(trimethylsilymethyl)propene has been used for preparing methylenecyclohexanes via a [3+3] annulation, demonstrating its utility in complex molecular synthesis (Ward & Kaller, 1991).

Reactions with Alkyl Propiolates

- In a study exploring reactions with alkyl propiolates, 2-Aminophenols reacted with these compounds to produce a mixture of 3-methyl-2H-1,4-benzoxazin-2-one derivatives and methyl (E)-3-(2-aminophenoxy)-2-propenoates, indicating a potential for creating a range of organic compounds (Yavari et al., 2006).

Precursor for 1-Acetoxy-3-chloro-2-propanone

- 1,2-Diacetoxy-2-propene, a related compound, was prepared for use as a precursor of 1-acetoxy-3-chloro-2-propanone, highlighting its role in the preparation of more complex chemicals (Kunikazu & Kondo, 1990).

Acetoxyallylation of Aldehydes

- A precursor like 3-bromo-1-acetoxy-1-propene can be used for the acetoxyallylation of aldehydes, which is an important reaction in organic chemistry (Lombardo et al., 2001).

Polymer Research

- Compounds such as 3-{4-[(3,5-Di-tert-butyl-4-acetoxyphenyl)(3,5-di-tert-butyl-4-oxocyclohexa-2,5-diene-1-ylidene)methyl]phenyl} thiophene have been synthesized for use in polymer research, particularly for creating polymers with high spin concentration, which is significant in materials science (Miyasaka et al., 2001).

Atmospheric Chemistry Studies

- In atmospheric chemistry, the gas-phase reaction of unsaturated alcohols like 3-methyl-2-butene-1-ol has been studied to understand their atmospheric degradation pathways, which is crucial for understanding environmental chemistry (Noda et al., 2000).

Safety And Hazards

Zukünftige Richtungen

The future directions of similar compounds have been discussed . For instance, the role of aspirin, a similar compound, in primary prevention of cardiovascular disease is controversial . Future research could focus on the development of more selective inhibitors and the exploration of their therapeutic potential .

Eigenschaften

IUPAC Name |

[2-(2-methylprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)8-11-6-4-5-7-12(11)14-10(3)13/h4-7H,1,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMBMHSCDXADEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641191 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Acetoxyphenyl)-2-methyl-1-propene | |

CAS RN |

861009-82-7 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)